molecular formula C21H15ClN2O4 B13145956 1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione CAS No. 88605-34-9

1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione

Cat. No.: B13145956
CAS No.: 88605-34-9
M. Wt: 394.8 g/mol
InChI Key: BROUSPLQYIXOEJ-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and methoxyphenoxy groups attached to the anthracene core. These functional groups contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting anthracene compound undergoes nitration to introduce nitro groups at specific positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Chlorination: Chlorine is introduced at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Etherification: The methoxyphenoxy group is introduced through an etherification reaction using appropriate phenol derivatives and alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The amino, chloro, and methoxyphenoxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 1,4-diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-methoxy-9,10-anthracenedione
  • 1,4-Diamino-9,10-dihydroxyanthracene
  • 9,10-Diphenylanthracene

Uniqueness

1,4-Diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

88605-34-9

Molecular Formula

C21H15ClN2O4

Molecular Weight

394.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-(4-methoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C21H15ClN2O4/c1-27-11-3-5-12(6-4-11)28-16-9-15(23)17-18(19(16)24)21(26)14-8-10(22)2-7-13(14)20(17)25/h2-9H,23-24H2,1H3

InChI Key

BROUSPLQYIXOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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